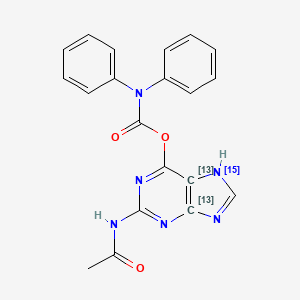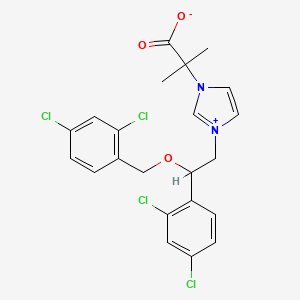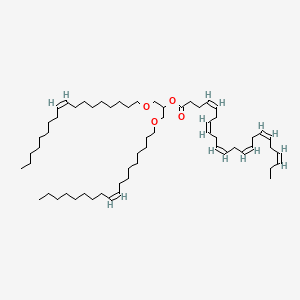
Beraprost-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beraprost-d3 is a synthetic analogue of prostacyclin, a naturally occurring prostaglandin. It is primarily used in the treatment of pulmonary arterial hypertension and peripheral arterial disease. This compound is known for its vasodilatory, antiplatelet, and cytoprotective effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Beraprost-d3 involves multiple steps. One practical synthesis route includes the preparation of a key intermediate, the tricyclic cyclopent[b]benzofuran core, from 2,6-dibromo-4-chlorophenol. The butyric side chain is introduced by ortho-selective metal–halogen exchange and subsequent coupling with 4-(benzyloxy)butanal . Another efficient synthesis method uses dicyclopentadiene as a starting material, with the Prins reaction and the Horner-Wadsworth-Emmons reaction as key steps .
Industrial Production Methods
Industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Beraprost-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions include various intermediates that are further processed to obtain the final this compound compound. These intermediates often retain the core structure of the cyclopent[b]benzofuran ring.
科学研究应用
Beraprost-d3 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying prostacyclin analogues and their synthetic pathways.
Biology: Investigated for its effects on cellular signaling pathways and its role in vasodilation and platelet aggregation.
Medicine: Primarily used in the treatment of pulmonary arterial hypertension and peripheral arterial disease. .
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用机制
Beraprost-d3 exerts its effects by binding to prostacyclin membrane receptors, ultimately inhibiting the release of calcium ions from intracellular storage sites. This reduction in calcium influx leads to the relaxation of smooth muscle cells and vasodilation . Additionally, this compound inhibits platelet aggregation, which contributes to its antiplatelet effects .
相似化合物的比较
Similar Compounds
Iloprost: Another prostacyclin analogue used in the treatment of pulmonary arterial hypertension.
Treprostinil: A prostacyclin analogue with similar vasodilatory and antiplatelet effects.
Epoprostenol: A naturally occurring prostacyclin used in the treatment of pulmonary arterial hypertension.
Uniqueness of Beraprost-d3
This compound is unique due to its oral bioavailability and stability compared to other prostacyclin analogues. It has a longer half-life and can be administered orally, making it more convenient for patients .
属性
分子式 |
C24H30O5 |
|---|---|
分子量 |
401.5 g/mol |
IUPAC 名称 |
4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-(trideuteriomethyl)oct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid |
InChI |
InChI=1S/C24H30O5/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28)/b13-12+/t15?,17-,19+,20+,21-,23-/m0/s1/i2D3 |
InChI 键 |
CTPOHARTNNSRSR-GCGWXSJGSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(CC#CC)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |
规范 SMILES |
CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


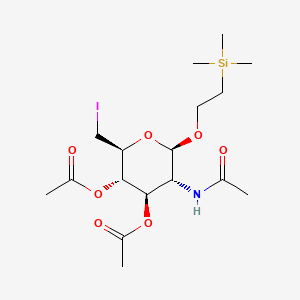
![tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13845096.png)

![5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13845102.png)
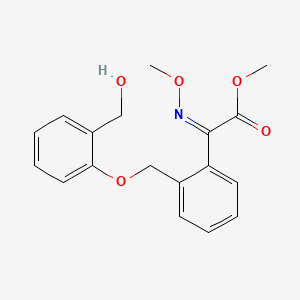
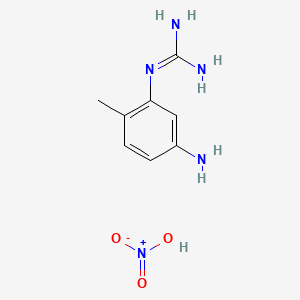
![6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide](/img/structure/B13845118.png)
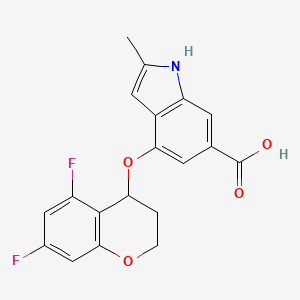
![(4-Chlorobenzo[b]thiophen-2-yl)(piperazin-1-yl)methanone](/img/structure/B13845134.png)
![1-[Bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6-heptadeuterio-6-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;deuterium monohydride](/img/structure/B13845138.png)

